
Octylcyclohexane
概要
説明
Octylcyclohexane, also known as 1-Cyclohexyloctane, is a cycloalkane . It has the molecular formula C14H28 and a molecular weight of 196.37 g/mol . It is a natural product found in Aspergillus ustus .
Synthesis Analysis
The hydroisomerization and hydrocracking of octylcyclohexane were performed over a bifunctional Pt/USY zeolite catalyst . The feed, composed of 5 wt.% phenyloctane dissolved in n-heptane, was initially hydrogenated in situ over a Pt/Al2O3 precatalyst .Molecular Structure Analysis
The molecular structure of Octylcyclohexane is represented by the InChI stringInChI=1S/C14H28/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h14H,2-13H2,1H3 . The canonical SMILES representation is CCCCCCCC1CCCCC1 . Chemical Reactions Analysis
The reaction rate constants and secondary organic aerosol (SOA) formation of the reactions of C12–C14 n-alkylcyclohexanes with Cl atoms were investigated . The results illustrate a kinetic competition between isomerization steps, which increase the number of branchings on the ring by shifting carbon atoms from the long alkyl chain to the ring, with exo-cyclic cracking of the long alkyl chain .Physical And Chemical Properties Analysis
Octylcyclohexane has a molecular weight of 196.37 g/mol . It has a XLogP3-AA value of 7.3, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 7 . Its exact mass and monoisotopic mass are 196.219100893 g/mol .科学的研究の応用
Hydrocracking and Catalysis
Octylcyclohexane (C14H28) has been studied in the context of hydrocracking over Pt and NiMoS-supported catalysts. This research explores its isomerization and cracking under high hydrogen pressure, using large-pore zeolites or amorphous silica-alumina as catalysts. The findings are significant for understanding the catalytic processes in hydrocracking of long chain alkyl-cycloalkanes (Brito, Payan, Albrieux, Guillon, Martens, & Pirngruber, 2023).
Synthesis of Bicyclo[3.2.1]octenes
Another application involves the stereodivergent synthesis of bicyclo[3.2.1]octenes using Nazarov reagents and alkenyl 1,2-diketones. This method demonstrates how to selectively form cyclohexene products and is pivotal in the rapid and stereoselective construction of structures widely existing in natural products (Liu, Niu, Zhao, Yang, Liu, Li, & Fang, 2020).
Organic/Inorganic Hybrid Composites
Octylcyclohexane is also relevant in the development of organic/inorganic hybrid composites, specifically in the context of cubic silsesquioxanes. These composites demonstrate how nanoscale structural manipulation of organic components can significantly alter macroscale physical properties, which is critical in materials science (Choi, Yee, & Laine, 2003).
Optical Rotatory Dispersion and Conformation Studies
Studies on optical rotatory dispersion have used cyclohexanones, which relate closely to octylcyclohexane. This research aids in understanding the optical properties and conformational behaviors of cyclohexane derivatives (Djerassi & Klyne, 1962).
Enhancing Heavy Atom Effect of Xenon in Zeolites
The interaction of octylcyclohexane-like compounds with zeolites and xenon has been explored to enhance the heavy atom effect in photolysis studies. This research is significant for understanding the spin state manipulation in chemical processes (Anderson & Grissom, 1996).
Synthesis of Bicyclo[2.2.2]octanes
Research on the tandem Michael addition of cyclohexenones has led to the synthesis of multifunctional bicyclo[2.2.2]octanes, showcasing the versatility of cyclohexane derivatives in creating complex molecular structures (Ahlbrecht, Dietz, Schoen, & Baumann, 1991).
High-Pressure Catalysis Studies
High-pressure IR and UV spectroscopic experiments involving the hydroformylation of cyclohexene, a compound structurally related to octylcyclohexane, provide insights into catalytic mechanisms at high pressures (Mirbach, 1984).
Safety and Hazards
When handling Octylcyclohexane, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of inhalation, move the victim into fresh air . If it contacts the skin, wash off with soap and plenty of water . If it contacts the eyes, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .
将来の方向性
The hydroconversion of Octylcyclohexane over a bifunctional Pt/USY Zeolite Catalyst is a promising area of research . More attention should be given to the SOA formation of Cl-initiated n-alkylcyclohexane oxidations in polluted regions .
Relevant Papers The paper titled “Reactions of C12–C14 n-Alkylcyclohexanes with Cl Atoms: Kinetics and Secondary Organic Aerosol Formation” provides valuable insights into the chemical reactions of Octylcyclohexane .
作用機序
Target of Action
n-Octylcyclohexane, also known as Octylcyclohexane, is a type of organic compound
Action Environment
The action, efficacy, and stability of n-Octylcyclohexane can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . For example, its reactivity may increase at high temperatures, and its stability may decrease in the presence of strong acids or bases.
特性
IUPAC Name |
octylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h14H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXWCEKQCVOOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061972 | |
| Record name | Cyclohexane, octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [TCI America MSDS] | |
| Record name | Octylcyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13442 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Octylcyclohexane | |
CAS RN |
1795-15-9 | |
| Record name | Octylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1795-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octylcyclohexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane, octyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexane, octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTYLCYCLOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN5PG18MPD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of octylcyclohexane in studying hydroisomerization and hydrocracking reactions?
A1: Octylcyclohexane serves as a model compound to study the behavior of naphthenes in hydroconversion processes [, ]. Researchers use it to understand how the structure of molecules with both cyclic and linear components influences their reactivity in the presence of catalysts and hydrogen.
Q2: How does the presence of a long alkyl chain in octylcyclohexane impact its hydrocracking selectivity compared to n-alkanes?
A2: Research suggests that the cracking selectivity of octylcyclohexane is less sensitive to the metal-acid balance of the catalyst compared to n-alkanes []. This difference arises from the presence of the cyclohexane ring, influencing the molecule's interaction with the catalyst's active sites.
Q3: Can you elaborate on the analytical techniques used to study the complex reaction products of octylcyclohexane hydroconversion?
A3: The hydroconversion of octylcyclohexane generates a complex mixture of products. To analyze these products, researchers employ advanced techniques like two-dimensional gas chromatography (GCxGC) coupled with flame ionization and mass spectrometry detectors []. This approach enables the separation and identification of hundreds of compounds, allowing for a comprehensive understanding of the reaction pathways.
Q4: Beyond its use in catalytic studies, what other applications does octylcyclohexane have?
A4: Octylcyclohexane has been identified as a potential volatile marker for monitoring the maturation of strawberry fruits []. Its concentration, along with other volatile compounds, changes throughout the ripening process, offering a potential tool for determining optimal harvest time.
Q5: Has octylcyclohexane been found in any natural sources?
A5: Yes, octylcyclohexane has been identified as a constituent of the metabolite profile of Fusarium solani, an endophytic fungus isolated from the bark of the Himalayan yew (Taxus baccata) []. This finding highlights the potential for discovering novel bioactive compounds from natural sources.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




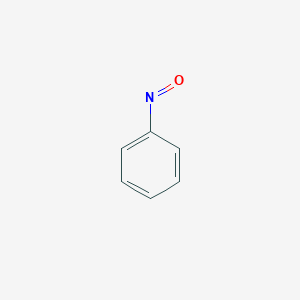

![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B162904.png)
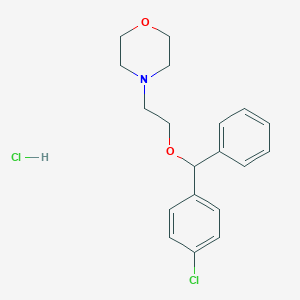

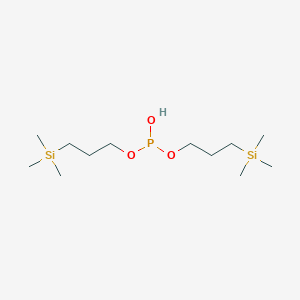
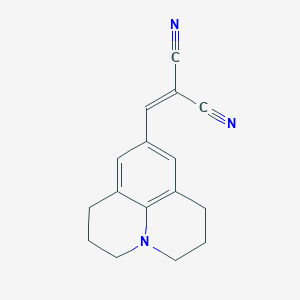
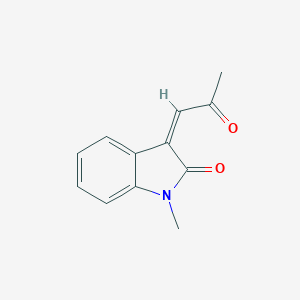



![5-Trifluoromethylbenzo[b]thiophene](/img/structure/B162923.png)
